2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde
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Overview
Description
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that features both an imidazole ring and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 2-ethylimidazole with 5-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzoic acid.
Reduction: 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzaldehyde moiety can also participate in various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethyl-1H-imidazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a fluorobenzaldehyde.
2-(1H-imidazol-1-yl)ethyl methacrylate: Contains an imidazole ring but with a methacrylate group.
2-(2-Ethyl-1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a fluorobenzaldehyde.
Uniqueness
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both an imidazole ring and a fluorobenzaldehyde moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H11FN2O |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-(2-ethylimidazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-12-14-5-6-15(12)11-4-3-10(13)7-9(11)8-16/h3-8H,2H2,1H3 |
InChI Key |
AMFOWARDKOHLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
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